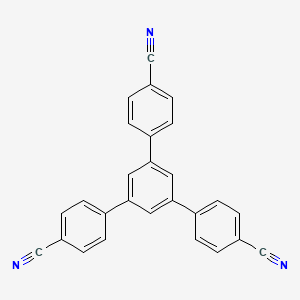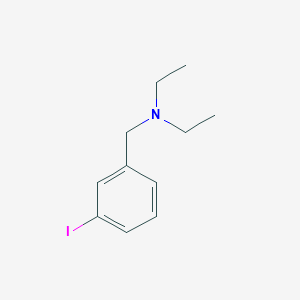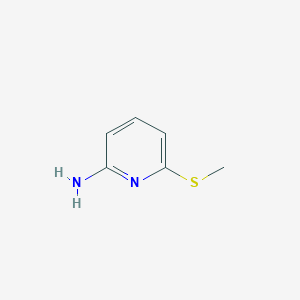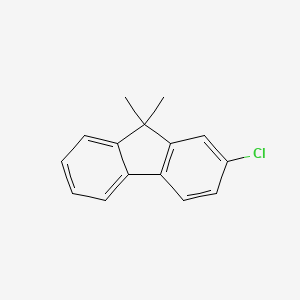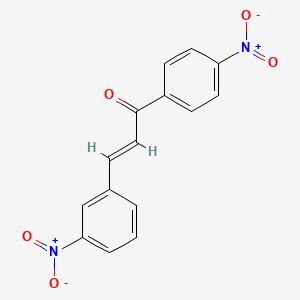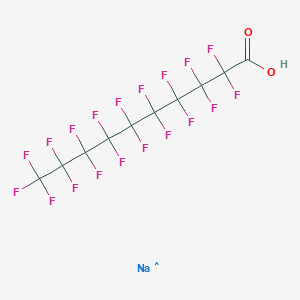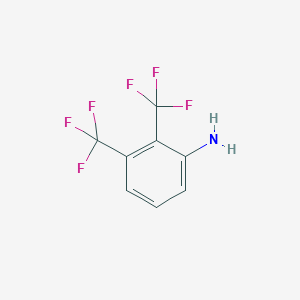
2,3-Bis(trifluoromethyl)aniline
Übersicht
Beschreibung
“2,3-Bis(trifluoromethyl)aniline” is an organic compound with the molecular formula (CF3)2C6H3NH2 . It is a type of aniline that has two trifluoromethyl groups attached to it . It has a molecular weight of 229.12 .
Synthesis Analysis
The synthesis of “2,3-Bis(trifluoromethyl)aniline” and similar compounds often involves the use of catalysts containing nickel and/or palladium . For example, a process for the preparation of 2-trifluoromethyl aniline involves the use of hydrogenation catalysts that contain nickel and/or palladium in metallic or oxidic form .
Molecular Structure Analysis
The molecular structure of “2,3-Bis(trifluoromethyl)aniline” consists of a benzene ring with two trifluoromethyl groups and one amine group attached to it . The presence of the trifluoromethyl groups makes the molecule highly electronegative .
Chemical Reactions Analysis
“2,3-Bis(trifluoromethyl)aniline” can undergo various chemical reactions. For instance, it can participate in the trifluoromethylarylation of alkenes . This reaction involves the use of anilines and allows the trifluoromethylarylation of alkenes without the need for additives, transition metals, photocatalysts, or an excess of reagents .
Physical And Chemical Properties Analysis
“2,3-Bis(trifluoromethyl)aniline” is a liquid at room temperature . It has a refractive index of 1.434 and a density of 1.467 g/mL at 25°C . Its boiling point is 85°C at 15 mmHg .
Wissenschaftliche Forschungsanwendungen
Pesticide Synthesis
One notable application is in the synthesis of novel pesticides. 2,3-Bis(trifluoromethyl)aniline serves as a precursor in the synthesis process of bistrifluron, a compound with potent growth-retarding activity against pests. This compound is prepared by treating 2,6-difluorobenzoyl isocyanate with 2-chloro-3,5-bis(trifluoromethyl)aniline, demonstrating its utility in agricultural chemical research (Liu An-chan, 2015).
Organic Synthesis
In organic chemistry, 2,3-Bis(trifluoromethyl)aniline is used as a monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This application highlights its role in facilitating the synthesis of complex organic molecules such as 9-fluorenones with high regioselectivities and yields, showcasing its importance in the development of new organic synthesis methodologies (Yi‐Feng Wang et al., 2019).
Material Science
In material science, 2,3-Bis(trifluoromethyl)aniline is employed in the synthesis of advanced polyimides with unique properties, including high thermal stability, low water absorption, and low dielectric constants. These materials are of significant interest for applications in electronics and aerospace due to their exceptional performance characteristics (B. Myung et al., 2003).
Chemical Sensing
Furthermore, 2,3-Bis(trifluoromethyl)aniline derivatives have been explored as components of fluorescent probes for detecting aniline vapor. These probes operate through a Schiff base reaction mechanism, offering high sensitivity and selectivity towards aniline vapor, which is crucial for monitoring environmental pollutants and ensuring air quality (Zinuo Jiao et al., 2017).
Zukünftige Richtungen
“2,3-Bis(trifluoromethyl)aniline” and similar compounds have potential applications in various fields. For example, they can be used in the synthesis of anti-benign prostatic hyperplasia drugs . They can also be used in the development of highly transparent aromatic polyamides, which are useful in the manufacture of flexible organic light-emitting diode (OLED) displays .
Eigenschaften
IUPAC Name |
2,3-bis(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)4-2-1-3-5(15)6(4)8(12,13)14/h1-3H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYTZPOGDMVMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



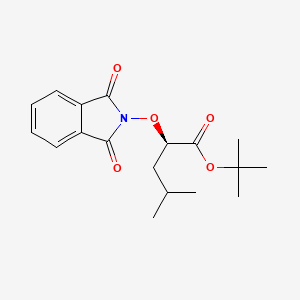
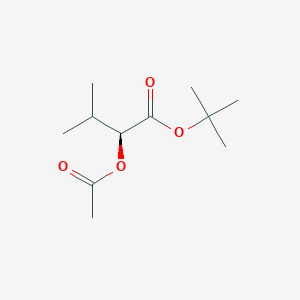
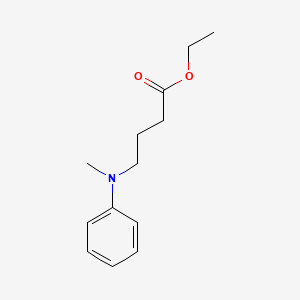
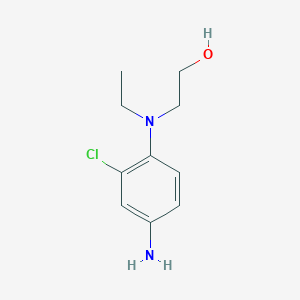
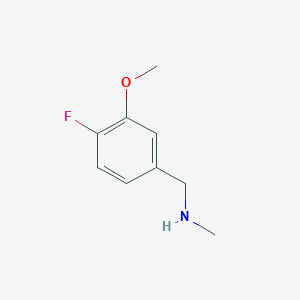
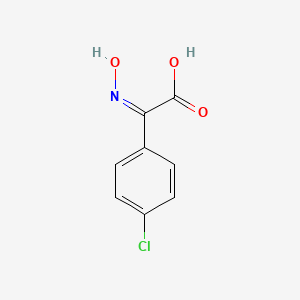
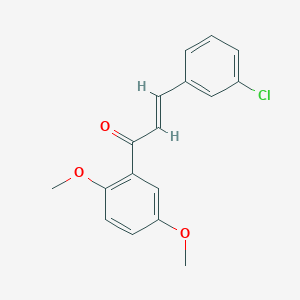
![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)
